tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[33]heptane-2-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which is then subjected to further reactions to introduce the ethynyl and hydroxy groups . The reaction conditions often involve the use of solvents like methanol and reagents such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by enzymes like Baeyer-Villiger monooxygenase.
Reduction: Sodium borohydride is commonly used for the reduction of the oxo group to a hydroxy group.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Baeyer-Villiger monooxygenase, oxygen, and suitable solvents.
Reduction: Sodium borohydride in methanol under nitrogen atmosphere.
Substitution: Various nucleophiles and appropriate solvents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of γ-butyrolactone derivatives .
Scientific Research Applications
tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure provides a unique three-dimensional profile that can interact with various biological targets, potentially modulating their activity . The presence of functional groups like hydroxy and ethynyl allows for further derivatization and functionalization, enhancing its utility in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- 6-Hydroxy-2-azaspiro[3.3]heptane, N-BOC protected
Uniqueness
tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate is unique due to the presence of the ethynyl group, which introduces additional reactivity and potential for further chemical modifications. This makes it a valuable compound for the synthesis of novel molecules with diverse applications in various fields of research.
Properties
Molecular Formula |
C13H19NO3 |
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Molecular Weight |
237.29 g/mol |
IUPAC Name |
tert-butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C13H19NO3/c1-5-13(16)6-12(7-13)8-14(9-12)10(15)17-11(2,3)4/h1,16H,6-9H2,2-4H3 |
InChI Key |
YUCPNEMAJWAGFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C#C)O |
Origin of Product |
United States |
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